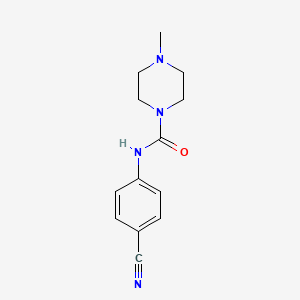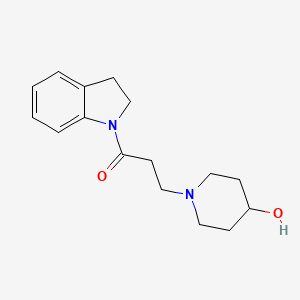
N-(4-cyanophenyl)-4-methylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanophenyl)-4-methylpiperazine-1-carboxamide, commonly known as CP-55940, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1980s and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
CP-55940 acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. It has been shown to bind to these receptors with high affinity, leading to the activation of downstream signaling pathways. This activation results in the modulation of various physiological processes, including pain perception, inflammation, and neuronal function.
Biochemical and Physiological Effects:
CP-55940 has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, leading to changes in neuronal activity. In addition, CP-55940 has been found to modulate the release of cytokines and chemokines, leading to changes in immune function. It has also been shown to modulate the release of hormones such as cortisol, leading to changes in stress response.
Advantages and Limitations for Lab Experiments
CP-55940 has several advantages for use in lab experiments. It is highly potent and selective, allowing for precise targeting of the cannabinoid receptors. It is also stable and easy to synthesize, making it readily available for use in experiments. However, CP-55940 has some limitations, including its potential for toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on CP-55940. One area of interest is its potential for use in the treatment of various neurodegenerative diseases, including Alzheimer's and Parkinson's. Another area of interest is its potential for use in the treatment of cancer, as it has been shown to have anti-tumor effects in animal models. Additionally, further research is needed to better understand the mechanisms underlying its effects on neurotransmitter and hormone release.
Synthesis Methods
CP-55940 is synthesized through a multi-step process involving the reaction of 4-cyanobenzoic acid with 2-chloromethyl-4-methylpiperazine, followed by the addition of ammonia and acetic anhydride. The resulting product is purified through recrystallization, yielding the final product of CP-55940.
Scientific Research Applications
CP-55940 has been extensively studied for its potential therapeutic applications in various fields of medicine, including pain management, neuroprotection, and cancer treatment. It has been shown to have potent analgesic effects in animal models of pain, as well as anti-inflammatory properties. In addition, CP-55940 has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(4-cyanophenyl)-4-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-16-6-8-17(9-7-16)13(18)15-12-4-2-11(10-14)3-5-12/h2-5H,6-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISSNWSKMDGFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-4-methylpiperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)




![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)

